5-Bromo-3-ethynyl-2-methoxypyridine
Description
Significance of Polyfunctionalized Pyridine (B92270) Scaffolds in Modern Organic Chemistry
Polyfunctionalized pyridine scaffolds are of paramount importance in contemporary organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the carbon atoms and providing a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. sigmaaldrich.com This inherent reactivity allows for selective modifications around the ring, enabling the fine-tuning of a molecule's steric and electronic properties. sigmaaldrich.com
The ability to install multiple, distinct functional groups onto a single pyridine core generates molecular architectures with high complexity and tailored functions. These scaffolds serve as versatile intermediates, providing multiple handles for subsequent chemical transformations, such as cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks. The resulting pyridine-containing compounds have found application in a diverse range of FDA-approved drugs, highlighting their significance as "privileged structures" in drug discovery. sigmaaldrich.comresearchgate.net
Overview of Halogenated and Alkynylated Pyridine Motifs
Among the various substituents, halogens and alkynyl groups are particularly valuable. Halogenated pyridines are key synthetic intermediates, with the halogen atom (e.g., bromine) serving as an excellent leaving group in a variety of cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. mdpi.comresearchgate.net This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The position of the halogen on the pyridine ring dictates its reactivity and the types of transformations it can undergo.
Alkynylated pyridines, containing a carbon-carbon triple bond, are also of great interest. The ethynyl (B1212043) group is a versatile functional handle that can participate in a wide array of chemical reactions. These include click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), further Sonogashira couplings, and hydration to form acetyl groups. researchgate.netmdpi.com The linear geometry of the alkyne can also impart specific conformational constraints on a molecule. The combination of both a halogen and an ethynyl group on a pyridine ring, as seen in 5-Bromo-3-ethynyl-2-methoxypyridine, creates a highly valuable bifunctional building block with orthogonal reactivity, allowing for sequential and site-selective modifications.
Research Trajectory of this compound within Contemporary Chemical Synthesis and Application Domains
The research trajectory of this compound is primarily as a specialized intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure suggests a synthetic route starting from a more common precursor, 5-bromo-2-methoxypyridine (B44785). sigmaaldrich.comchemicalbook.com The introduction of the ethynyl group at the 3-position is typically achieved via a palladium-catalyzed Sonogashira coupling reaction.
A common strategy involves the use of a protected alkyne, such as (trimethylsilyl)acetylene. The resulting intermediate, 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine, can then be deprotected to yield the terminal alkyne, this compound. labcompare.comgelest.com This two-step process is a standard and effective method for introducing an unprotected ethynyl group.
The utility of this compound lies in its ability to undergo further, distinct chemical transformations at the bromine and ethynyl positions. For instance, the bromine at the 5-position can be used in a Suzuki coupling to introduce an aryl or heteroaryl group, while the ethynyl group at the 3-position can be used in a subsequent reaction, such as a cycloaddition, to build a more complex heterocyclic system. This step-wise functionalization is a powerful strategy in the synthesis of novel drug candidates and other functional organic materials. While specific, detailed research findings on the final applications of this particular compound are not widespread in publicly available literature, its structural motifs are present in molecules designed as gamma-secretase modulators and other biologically active agents. nih.gov
Data Tables
Table 1: Physicochemical and Spectroscopic Data of Precursors and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Refractive Index (n20/D) |
| 5-Bromo-2-methoxypyridine | 13472-85-0 | C₆H₆BrNO | 188.02 | - | 80 °C/12 mmHg | 1.555 |
| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 188.02 | Solid | - | - |
| 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine | 1087659-23-1 | C₁₁H₁₄BrNOSi | 284.22 | - | - | - |
| 5-bromo-3-ethoxy-2-methoxypyridine | 909854-18-8 | C₈H₁₀BrNO₂ | 232.08 | Solid | - | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-bromo-3-ethynyl-2-methoxypyridine |
InChI |
InChI=1S/C8H6BrNO/c1-3-6-4-7(9)5-10-8(6)11-2/h1,4-5H,2H3 |
InChI Key |
LPDLBCYTAVWTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C#C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 5 Bromo 3 Ethynyl 2 Methoxypyridine
Transformations Involving the Ethynyl (B1212043) Group
The ethynyl group at the C-3 position of the pyridine (B92270) ring is a key functional handle for a range of chemical reactions, including additions, cycloadditions, and functional group transformations.
Nucleophilic and Electrophilic Addition Reactions to the Triple Bond
The carbon-carbon triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic addition reactions. Hard nucleophiles, such as organometallic reagents, are known to attack the 2-position of the pyridine ring in addition reactions. quimicaorganica.org While specific studies on 5-Bromo-3-ethynyl-2-methoxypyridine are not extensively documented, the reactivity can be inferred from related compounds. For instance, organometallic reagents can add across the triple bond, and in the presence of a proton source like water, this can lead to the formation of an alcohol. youtube.com
Electrophilic addition reactions also play a significant role in the functionalization of alkynes. These reactions are initiated by the attack of an electrophile on the electron-rich pi system of the triple bond. libretexts.orgchemguide.co.uk The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
Cycloaddition Reactions and Annulation Strategies for Fused Heterocycles
The ethynyl group is an excellent participant in cycloaddition reactions, providing a straightforward route to the synthesis of various fused heterocyclic systems. thieme-connect.comacs.org For example, [3+2] cycloaddition reactions of heteroaromatic N-ylides with electron-deficient olefins are a known method for constructing polycyclic compounds. thieme-connect.com While direct examples with this compound are not prevalent, the principle can be applied. For instance, the reaction of a pyridinium (B92312) ylide with a dipolarophile can lead to the formation of a five-membered heterocyclic ring fused to the pyridine core. acs.org
Annulation strategies are also employed to construct fused heterocycles. These can involve metal-catalyzed processes, such as palladium-catalyzed annulation, to form linearly fused functionalized N-heterocycles. nih.gov The synthesis of various fused heterocycles like furo-pyridines and pyrrolo-pyridines often involves the construction of the furan (B31954) or pyrrole (B145914) ring onto a pre-existing pyridine structure. nih.gov
Hydration, Hydrohalogenation, and Related Functionalizations
The ethynyl group can undergo hydration to form a ketone. This reaction is typically catalyzed by mercury salts, though other methods exist.
Hydrohalogenation of ethynylpyridines, involving the addition of hydrogen halides (HCl, HBr, HI) across the triple bond, has been studied. acs.orgnih.govnih.govacs.org In the case of 2-ethynylpyridines, the reaction proceeds via a nucleophilic attack of the halide ion on the ethynyl group, which is activated by the protonation of the pyridine nitrogen. acs.orgnih.govnih.govacs.org This process can lead to the formation of 2-(2-haloethenyl)pyridines in high yields. nih.govnih.gov While this specific study focuses on 2-ethynylpyridines, a similar reactivity pattern can be anticipated for 3-ethynylpyridines, though the regioselectivity might differ.
Reactivity of the Aryl Bromide Moiety
The bromine atom at the C-5 position of the pyridine ring is another key site for functionalization, primarily through cross-coupling and substitution reactions.
Versatility in Further Cross-Coupling Reactions
The aryl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used to introduce aryl or heteroaryl substituents. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in moderate to good yields. mdpi.com The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.org This is a powerful method for synthesizing arylalkynes. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to be effective, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields under optimized conditions. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield | Reference |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridine | 72-96% | rsc.org |
Role in Organometallic Reagent Generation (e.g., Grignard, Lithiation)
The bromine atom at the 5-position of the pyridine ring serves as a prime site for the generation of organometallic reagents. This transformation is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in synthetic chemistry.
Grignard Reagent Formation:
Treatment of this compound with magnesium metal, typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, is expected to yield the corresponding Grignard reagent, (3-ethynyl-2-methoxy-5-pyridyl)magnesium bromide. The general reaction is as follows:
This compound + Mg → (3-ethynyl-2-methoxy-5-pyridyl)magnesium bromide
The reactivity of this Grignard reagent would be characteristic of such organometallic species, enabling its use in a variety of subsequent reactions, including:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the 5-position.
Acylation: Reaction with acyl chlorides or esters to form ketones.
Addition to Carbonyls: Reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively.
Lithiation:
Alternatively, the bromine atom can be exchanged for a lithium atom through reaction with an organolithium reagent, most commonly n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). This lithium-halogen exchange would generate the highly reactive 5-lithio-3-ethynyl-2-methoxypyridine.
This compound + R-Li → 5-Lithio-3-ethynyl-2-methoxypyridine + R-Br
This lithiated intermediate is a potent nucleophile and can react with a wide array of electrophiles, providing a versatile route to further functionalize the pyridine ring.
| Reagent Type | General Reaction | Expected Product |
| Grignard | 5-Br-Py + Mg → 5-MgBr-Py | (3-ethynyl-2-methoxy-5-pyridyl)magnesium bromide |
| Lithiation | 5-Br-Py + n-BuLi → 5-Li-Py | 5-Lithio-3-ethynyl-2-methoxypyridine |
Role and Transformations of the Methoxy (B1213986) Group
The methoxy group at the 2-position significantly influences the reactivity of the pyridine ring and can itself be a site for chemical transformation.
Potential for Demethylation or Ether Cleavage
The methoxy group can be cleaved to reveal a hydroxyl group, a transformation that can be achieved under various conditions. libretexts.org Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can effect this cleavage, typically at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
This compound + HX → 5-Bromo-3-ethynyl-2-hydroxypyridine + CH₃X (X = Br, I)
Lewis acids, such as boron tribromide (BBr₃), are also highly effective for demethylation and often proceed under milder conditions than strong mineral acids. masterorganicchemistry.com Additionally, certain nucleophilic reagents have been shown to be effective for the demethylation of methoxypyridines. thieme-connect.com For instance, L-selectride has been reported to chemoselectively demethylate methoxypyridines in the presence of other methoxyarenes. thieme-connect.com
Influence on Pyridine Ring Electronic Properties
The methoxy group exerts a dual electronic effect on the pyridine ring. stackexchange.com Through resonance, the lone pairs on the oxygen atom can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions. stackexchange.com This electron-donating resonance effect makes the pyridine ring more susceptible to electrophilic attack.
Intramolecular Cyclization and Rearrangement Pathways
The presence of the ethynyl group at the 3-position, adjacent to the methoxy group at the 2-position, creates the potential for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Chemo- and Regioselectivity in Multi-Functionalized Pyridine Reactions
The presence of multiple reactive sites on this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. The relative reactivity of the bromo, ethynyl, and methoxy groups will determine the outcome of a given transformation.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, the bromo group is the most likely site of reaction with a terminal alkyne. researchgate.netscirp.orgorganic-chemistry.orgwikipedia.orglibretexts.org This is due to the generally higher reactivity of aryl bromides compared to the C-H bond of the terminal ethynyl group under typical Sonogashira conditions. nih.govcshl.edu Therefore, attempting to couple another alkyne to the molecule would likely result in substitution at the 5-position.
Nucleophilic Addition: The ethynyl group is susceptible to nucleophilic addition. In the presence of a strong nucleophile, addition to the alkyne could compete with substitution at the bromine atom, particularly if the conditions are not optimized for one pathway over the other.
Electrophilic Aromatic Substitution: The pyridine ring itself can undergo electrophilic substitution. The directing effects of the existing substituents would govern the position of a new incoming electrophile. The methoxy group is an activating, ortho, para-director, while the bromo group is a deactivating, ortho, para-director. The ethynyl group is generally a deactivating, meta-director. The interplay of these effects would determine the regiochemical outcome of reactions such as nitration or halogenation.
The ability to selectively transform one functional group in the presence of others is a key challenge and opportunity in the chemistry of polysubstituted pyridines. nih.govnih.govacs.org Judicious choice of reagents and reaction conditions is paramount to achieving the desired chemical modification of this compound.
Research Applications in Contemporary Chemical Sciences
Advanced Building Block for Complex Organic Synthesis
The trifunctional nature of 5-Bromo-3-ethynyl-2-methoxypyridine makes it an ideal candidate for the strategic construction of highly substituted molecules.
The distinct reactivity of the bromo and ethynyl (B1212043) groups would allow for sequential and site-selective modifications. For example, a Sonogashira coupling could be performed on the ethynyl group, followed by a Suzuki or Buchwald-Hartwig coupling at the bromine position. This controlled, stepwise functionalization is crucial for creating libraries of compounds with diverse and well-defined substitution patterns around the pyridine (B92270) core.
The ethynyl group is a versatile precursor for the formation of various five- and six-membered heterocyclic rings through cycloaddition or cyclization reactions. This could lead to the synthesis of novel fused pyridine systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
The combination of functionalities could be exploited to generate unique three-dimensional molecular scaffolds. Intramolecular reactions between derivatives of the ethynyl and methoxy (B1213986) groups, or other introduced functionalities, could lead to the formation of novel bicyclic or tricyclic ring systems that are of interest in drug discovery.
Contribution to Medicinal Chemistry Research and Molecular Probes
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound could offer a unique entry point for the design of new therapeutic agents.
The structural motifs accessible from this building block are relevant for targeting a wide range of biological entities. For instance, substituted pyridines are known to act as ligands for G-protein coupled receptors (GPCRs) and ion channels. The ability to rapidly generate analogs using this building block would be highly valuable in lead optimization campaigns.
A systematic exploration of the chemical space around the this compound core would be instrumental in understanding the structure-activity relationships (SAR) of new classes of bioactive compounds. By systematically modifying each of the three functional groups, medicinal chemists could probe the key interactions between a ligand and its biological target, leading to the design of more potent and selective drugs.
Development of Chemical Probes for Molecular Mechanism Studies
While direct applications of this compound as a chemical probe are not extensively documented, its structure is highly amenable for the synthesis of such tools. The ethynyl group is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the pyridine scaffold to biomolecules of interest, such as proteins or nucleic acids, that have been tagged with an azide (B81097) group.
The resulting triazole linkage is stable under biological conditions, making this an ideal strategy for developing probes to study molecular mechanisms. The pyridine core itself is a common motif in many biologically active compounds, and its incorporation into a probe could confer specific binding properties. The bromo and methoxy substituents can be further modified to fine-tune the probe's solubility, cell permeability, and spectroscopic properties. For instance, the bromine atom can be replaced with a fluorophore or a biotin (B1667282) tag through cross-coupling reactions.
Development of Functional Materials and Conjugated Systems
The presence of the ethynyl group makes this compound a valuable monomer for the synthesis of functional polymers and conjugated materials. These materials often exhibit interesting optical and electronic properties with potential applications in organic electronics.
Precursors for Optically and Electrically Active Materials
The polymerization of ethynylpyridines can lead to the formation of conjugated polyacetylenes. dtic.mil These polymers possess a backbone of alternating double bonds, which can facilitate the delocalization of π-electrons, a key requirement for electrical conductivity and non-linear optical properties. The spontaneous polymerization of 2-ethynylpyridine (B158538) in the presence of a strong acid has been shown to yield extensively conjugated ionic polyacetylenes. dtic.mildeepdyve.com
The incorporation of the 5-bromo-2-methoxypyridine (B44785) unit into such a polymer backbone would be expected to significantly modulate its electronic properties. The electron-donating methoxy group and the electron-withdrawing bromine atom would influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its band gap and, consequently, its optical absorption and emission characteristics. Such materials could find use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govpipzine-chem.com
Incorporation into Supramolecular Assemblies and Polymer Architectures
The synthesis of well-defined oligomers and polymers with specific sequences can be achieved using methods like the Sonogashira coupling reaction. rsc.org this compound is an ideal candidate for such reactions, where the ethynyl group can be coupled with a variety of aryl or heteroaryl halides. Conversely, the bromo group can undergo coupling with terminal alkynes. This versatility allows for the stepwise construction of complex, conjugated molecular wires and polymer architectures.
The pyridine nitrogen atom can also participate in the formation of supramolecular assemblies through coordination with metal ions. This can lead to the formation of metallopolymers with interesting magnetic or catalytic properties.
Role in the Engineering of Intermolecular Interactions (e.g., Halogen Bonding)
The bromine atom on the pyridine ring of this compound can act as a halogen bond donor. dntb.gov.uascispace.com Halogen bonding is a non-covalent interaction between a halogen atom with a positive electrostatic potential (the σ-hole) and a Lewis base. This interaction is highly directional and has become a powerful tool in crystal engineering for the design and construction of novel solid-state architectures. bohrium.comtandfonline.com
In the solid state, the bromine atom of this compound could interact with the nitrogen atom of an adjacent pyridine ring or other halogen bond acceptors, leading to the formation of predictable supramolecular synthons. These interactions can be used to control the packing of molecules in a crystal, which in turn can influence the material's bulk properties, such as its melting point, solubility, and even its solid-state fluorescence.
| Interaction Type | Participating Groups | Potential Outcome |
| Halogen Bonding | C-Br --- N(pyridine) | Formation of linear or zigzag supramolecular chains. |
| π-π Stacking | Pyridine rings | Stabilization of layered structures. |
| Hydrogen Bonding | C-H --- O(methoxy) | Fine-tuning of molecular packing. |
Table 1: Potential Intermolecular Interactions Involving this compound
Catalytic and Organocatalytic Applications in Chemical Transformations
The pyridine nitrogen in this compound possesses a lone pair of electrons and can thus act as a Lewis base or a ligand in transition metal catalysis. The electronic nature of the pyridine ring, and therefore its catalytic activity, is influenced by its substituents.
The presence of a methoxy group on the pyridine ring has been shown to influence the activity of ruthenium-based metathesis catalysts. researchgate.net While 2-methoxypyridine (B126380) was found to decrease the rate of hydrogenation compared to unsubstituted pyridine in certain catalytic systems, this modulation of reactivity can be harnessed for achieving selectivity in chemical transformations. The introduction of a methoxy group can also direct the regioselectivity of deprotonation reactions on the pyridine ring. researchgate.net
Computational and Theoretical Investigations of 5 Bromo 3 Ethynyl 2 Methoxypyridine and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular structure and behavior. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties. This approach is widely used to predict the geometric parameters, such as bond lengths and angles, of molecules in their ground state. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to determine the geometric parameters of compounds like (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, showing good agreement with experimental data. researchgate.net
DFT is also instrumental in predicting the reactivity of molecules. By calculating properties like molecular electrostatic potential (MEP), one can identify the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. Furthermore, global reactivity descriptors derived from DFT, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of a molecule's stability and reactivity.
| Compound/System | Computational Method | Properties Investigated | Key Findings | Reference |
| Substituted Pyridines | B3LYP/6-31G* | Gas-phase and solution basicity | Correlated gas-phase MO basicities agree well with experimental results. acs.org | acs.orgacs.org |
| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one | B3LYP/6-311++G(d,p) | Geometric parameters, electronic properties | Calculated geometric parameters are in good agreement with experimental data. researchgate.net | researchgate.net |
| 2-acetylamino-5-bromo-6-methylpyridine (B57760) | DFT | Vibrational spectra, molecular docking | Provides insights into the molecule's vibrational modes and potential interactions with biological targets. | dntb.gov.ua |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool within the framework of quantum mechanics that helps in understanding and predicting the outcome of chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For substituted pyridines and related compounds, FMO analysis performed using DFT calculations can reveal important information about their reactivity. researchgate.net For example, the HOMO and LUMO energy levels for (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one have been simulated to understand its electronic transitions and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies a more reactive species. The distribution of the HOMO and LUMO across the molecule can pinpoint the specific atoms or functional groups that are most likely to participate in electron donation and acceptance, respectively. In the case of 5-Bromo-3-ethynyl-2-methoxypyridine, the HOMO is likely to have significant contributions from the electron-rich methoxy (B1213986) group and the pi-system of the ethynyl (B1212043) group and pyridine (B92270) ring, while the LUMO would be influenced by the electronegative bromine atom and the pyridine ring's pi-accepting ability.
Computational chemistry provides robust methods for predicting various spectroscopic properties, which is invaluable for structure elucidation and characterization.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net These calculations can help in assigning experimental spectra and confirming the structure of a synthesized compound. For instance, the ¹H and ¹³C NMR chemical shifts of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one have been calculated and shown to be in good agreement with experimental data. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. By comparing the computed IR spectrum with the experimental one, researchers can identify characteristic functional groups and confirm the molecule's structure. Such calculations have been performed for compounds like 2-acetylamino-5-bromo-6-methylpyridine to understand their vibrational modes. dntb.gov.ua
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. This information is crucial for understanding the electronic structure and photophysical properties of a compound.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their reaction pathways.
For flexible molecules, understanding their preferred three-dimensional arrangement (conformation) is essential, as it can significantly impact their physical and biological properties. Conformational analysis involves exploring the potential energy surface of a molecule by systematically rotating its rotatable bonds. This allows for the identification of stable conformers (energy minima) and the energy barriers between them.
For a molecule like this compound, the rotation around the C2-O bond of the methoxy group would be a key conformational feature. Computational methods can be used to calculate the rotational energy profile and determine the most stable orientation of the methoxy group relative to the pyridine ring. Similar conformational analyses have been conducted for other substituted aromatic compounds, for example, in the study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, where NMR spectroscopy and quantum chemical calculations were used to determine predominant conformer proportions. mdpi.com
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along the reaction coordinate, and calculate the activation energies of different possible reaction pathways. This allows for the prediction of the most favorable reaction mechanism.
For a molecule like this compound, which possesses multiple reactive sites (the bromo, ethynyl, and methoxy groups), computational modeling could predict the outcomes of various reactions. For example, it could be used to study the mechanism of cross-coupling reactions at the bromo or ethynyl position, which are common synthetic transformations for such compounds. Mechanistic investigations of reactions involving substituted pyridines, such as the Kornblum–De La Mare rearrangement followed by intramolecular cyclization in the synthesis of polysubstituted pyridines, have been proposed based on computational insights and experimental evidence. mdpi.com These predictive capabilities are invaluable for designing efficient and selective synthetic routes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the ethynyl group into 5-bromo-3-ethynyl-2-methoxypyridine?
- Methodological Answer : The ethynyl group is typically introduced via Sonogashira coupling. Start with a brominated pyridine precursor (e.g., 5-bromo-3-iodo-2-methoxypyridine) and react with terminal alkynes under palladium catalysis (Pd(PPh₃)₄, CuI, and a base like triethylamine). For example, trimethylsilyl-protected alkynes can be used, followed by deprotection with TBAF to yield the free ethynyl group .
- Key Considerations : Monitor reaction temperature (60–80°C) and solvent choice (DMF or THF) to minimize side reactions. Confirm completion via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substitution patterns. For example, the ethynyl proton appears as a singlet at ~3.1 ppm in CDCl₃. X-ray crystallography may resolve ambiguities in regiochemistry .
- Advanced Techniques : Couple with HPLC (C18 column, acetonitrile/water gradient) to assess purity >98% .
Advanced Research Questions
Q. How does the steric and electronic environment of the pyridine ring influence the reactivity of the ethynyl group in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 2-position acts as an electron-donating group, stabilizing the pyridine ring and directing electrophilic substitution. However, steric hindrance from the bromine at the 5-position may slow coupling reactions. Computational studies (DFT) can predict reactivity hotspots .
- Case Study : In Suzuki-Miyaura coupling, the ethynyl group remains inert, allowing selective modification at the bromine site using Pd(OAc)₂ and SPhos ligand .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 3–9) show degradation above pH 7 due to ethynyl group oxidation. Add antioxidants like BHT (0.1% w/v) or store under inert gas (Ar/N₂). For long-term storage, lyophilize and keep at –20°C .
- Data Insight : TGA analysis reveals thermal stability up to 150°C, making it suitable for high-temperature reactions .
Q. How can this compound be utilized in click chemistry for bioconjugation?
- Methodological Answer : The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). React with azide-functionalized biomolecules (e.g., peptides) using CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1). Monitor reaction via fluorescence or MALDI-TOF .
- Application Example : Conjugation with azide-modified DNA probes for cellular imaging, achieving >90% yield in 2 hours at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
